X-ray Crystallographic Characterization for N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide
The title compound, N-(azetidin-3-yl)-2,2,2-trifluoroacetamide (the free base of CAS 124668-48-0), has been unambiguously characterized by single-crystal X-ray diffraction, providing definitive three-dimensional structural data for molecular modeling and docking studies [1]. This represents the first reported crystal structure for this compound, superseding earlier, incomplete spectroscopic assignments [1].
| Evidence Dimension | Structural characterization |
|---|---|
| Target Compound Data | Complete single-crystal X-ray structure determined; updated 1H NMR, 13C NMR, and IR spectroscopic data; melting point determined. |
| Comparator Or Baseline | Earlier literature reports lacking full X-ray data and providing only partial spectroscopic assignments. |
| Quantified Difference | Not applicable (qualitative structural improvement). |
| Conditions | Single-crystal X-ray diffraction analysis. |
Why This Matters
For researchers requiring accurate 3D coordinates for computational chemistry, docking, or SAR studies, this crystallographically validated structure provides a level of confidence and precision unavailable for analogs with only computational predictions or lower-resolution spectroscopic data.
- [1] Cordes, D. B.; Smellie, I. A.; Chalmers, B. A. X-ray crystallography has been used to characterize the title compound for the first time; 1H NMR, 13C NMR and IR spectroscopic data have also been updated from earlier reports. Molbank 2024, 2024(3), M1862. https://doi.org/10.3390/M1862 View Source
